Ethyl 2-bromo-5-cyano-4-methylbenzoate
Overview
Description
Ethyl 2-bromo-5-cyano-4-methylbenzoate (EBCMB) is an aromatic compound that has been used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 270.16 g/mol and is soluble in organic solvents. Its chemical structure consists of a benzene ring with a bromine atom, a cyano group, and a methyl group attached to the ring. EBCMB has been used in a wide range of scientific research applications, including synthesis, reaction mechanisms, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-4-methylbenzoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a substrate in enzymatic reactions, and as a model compound for studying reaction mechanisms. In addition, this compound has been used to study the biochemical and physiological effects of various compounds, as well as to evaluate the advantages and limitations of using this compound in lab experiments.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-cyano-4-methylbenzoate is not fully understood. However, it is believed that the bromine atom, cyano group, and methyl group of this compound interact with the target molecule in a specific manner, resulting in a reaction that produces the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have potential applications in treating certain diseases, such as cancer. In addition, this compound has been used to study the effects of certain compounds on biochemical and physiological processes, such as enzymatic activity and protein binding.
Advantages and Limitations for Lab Experiments
Ethyl 2-bromo-5-cyano-4-methylbenzoate has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is readily available. Furthermore, it is soluble in organic solvents and has a low toxicity. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable in air and is prone to hydrolysis. In addition, its solubility can be affected by pH, temperature, and the presence of other compounds.
Future Directions
There are several potential future directions for research involving Ethyl 2-bromo-5-cyano-4-methylbenzoate. These include further exploration of its biochemical and physiological effects, as well as its applications in drug development and drug delivery. In addition, further research is needed to understand the mechanism of action of this compound and to develop new synthetic methods for producing it. Finally, further research is needed to improve the stability and solubility of this compound in order to make it more suitable for use in lab experiments.
properties
IUPAC Name |
ethyl 2-bromo-5-cyano-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-8(6-13)7(2)4-10(9)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYNDCBXUTVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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